2-Chloronicotinic acid

Catalog No.
S1491588
CAS No.
2942-59-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloronicotinic acid

CAS Number

2942-59-8

Product Name

2-Chloronicotinic acid

IUPAC Name

2-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)

InChI Key

IBRSSZOHCGUTHI-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Chloronicotinic Acid; 2-Chloro-3-pyridinecarboxylic Acid; 3-Carboxy-2-chloropyridine; CNIS; NSC 378

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O

The exact mass of the compound 2-Chloronicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

2-Chloronicotinic acid (CAS: 2942-59-8) is a halogenated pyridine-3-carboxylic acid derivative widely used as a crucial intermediate in the synthesis of high-value chemical products. Its primary role is as a structural precursor for active pharmaceutical ingredients (APIs) and complex agrochemicals, including herbicides and fungicides. The specific placement of the chloro-substituent at the C-2 position of the pyridine ring activates it for specific downstream chemical transformations, making it a non-interchangeable starting material for many established industrial synthesis routes.

Substituting 2-chloronicotinic acid with analogs like its positional isomer, 6-chloronicotinic acid, or the parent nicotinic acid is unviable for established processes. The C-2 position is electronically activated by the ring nitrogen, making it the specific, required site for nucleophilic aromatic substitution (SNAr) reactions central to many syntheses. Using the 6-chloro isomer would result in entirely different product regiochemistry. Substitution with other halides, such as 2-bromonicotinic acid, would significantly alter reaction kinetics and catalyst requirements in cross-coupling reactions like the Suzuki-Miyaura coupling, demanding costly process re-validation. Starting with unsubstituted nicotinic acid would necessitate an additional, often low-selectivity, chlorination step, complicating purification and reducing overall process efficiency.

Established Precursor for Nevirapine Synthesis with Defined Process Yields

2-Chloronicotinic acid is a documented starting material for the first-generation commercial synthesis of Nevirapine, an anti-HIV drug. Process patents outline a multi-step route starting with the coupling of 2-chloronicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC). While newer methods exist, this established pathway achieved an overall yield of approximately 59%. This contrasts with alternative routes starting from different precursors, such as the second-generation method using 2-cyclopropylamino-nicotinic acid, which reported a 68% yield but was noted to be more expensive. The use of 2-chloronicotinic acid provides a well-characterized, albeit lower-yielding, baseline process for this critical API.

Evidence DimensionOverall Process Yield for Nevirapine Synthesis
Target Compound Dataapprox. 59% (in first-generation commercial process)
Comparator Or BaselineSecond-generation process (starting from 2-cyclopropylamino-nicotinic acid): approx. 68%
Quantified DifferenceThe established process is ~9 percentage points lower in yield but utilizes a different, historically significant starting material.
ConditionsCommercial synthesis routes for the anti-HIV drug Nevirapine.

For process chemists and manufacturers, this provides a quantitative benchmark for a major, historically validated industrial application, linking this specific precursor to a known process efficiency.

High-Yield Reactant in Nucleophilic Aromatic Substitution (SNAr) for Intermediate Synthesis

The chloro-substituent at the C-2 position is highly activated towards nucleophilic substitution, a key reaction for building molecular complexity. In a documented three-step synthesis of 2-morpholinonicotinic acid, 2-chloronicotinic acid was used as the starting material. The process, which involves esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis, achieved a high overall yield of 93%. This demonstrates the compound's efficient conversion in a typical SNAr-based laboratory or industrial workflow. The high reactivity of the C-2 position is a direct consequence of electronic activation by the adjacent ring nitrogen, a feature absent in isomers like 6-chloronicotinic acid.

Evidence DimensionTotal Yield in Multi-Step Synthesis via SNAr
Target Compound Data93%
Comparator Or BaselineImplicit comparison with less activated isomers (e.g., 6-chloronicotinic acid) which would react slower or require harsher conditions for SNAr.
Quantified DifferenceThe 93% yield highlights the process efficiency enabled by the activated 2-chloro position.
ConditionsThree-step synthesis of 2-morpholinonicotinic acid involving esterification, nucleophilic substitution with morpholine, and hydrolysis.

This high-yield process demonstrates the compound's suitability as a robust and efficient building block for creating 2-substituted pyridine derivatives, a common structural motif in bioactive molecules.

Defined Thermal Properties for Process and Purity Control

2-Chloronicotinic acid exhibits a distinct melting point, reported in the range of 190–191 °C. This physical property is a critical parameter for process development, enabling differentiation from potential starting material impurities or reaction side-products during purification steps like melt crystallization or distillation. Its thermal stability under normal conditions is well-documented, though it decomposes upon strong heating to produce gases including hydrogen chloride and nitrogen oxides. Understanding this specific melting and decomposition profile is essential for designing safe and efficient manufacturing processes, ensuring material integrity, and achieving high final product purity.

Evidence DimensionMelting Point
Target Compound Data190–191 °C
Comparator Or BaselineGeneral impurities or other isomers, which would have different melting points.
Quantified DifferenceProvides a specific, verifiable parameter for quality control and purification process design.
ConditionsStandard atmospheric pressure.

A well-defined melting point allows for effective purity assessment and the design of purification strategies, which is critical for achieving the high-purity material required in pharmaceutical and agrochemical applications.

Key Precursor for Established APIs and Agrochemicals

This compound is the right choice when manufacturing specific, commercially significant molecules where its use is established in the synthesis patent literature. This includes the anti-HIV drug Nevirapine and herbicides like nicosulfuron and diflufenican, where process conditions have been optimized for this exact starting material.

Regiospecific Synthesis of 2-Substituted Pyridine Carboxylic Acids

Ideal for synthetic routes requiring the clean and high-yield introduction of a nucleophile (e.g., an amine, alcohol, or thiol) specifically at the C-2 position of the pyridine-3-carboxylic acid core. The high efficiency of SNAr reactions, as demonstrated by the 93% yield in the synthesis of 2-morpholinonicotinic acid, makes it a reliable choice for constructing complex pharmaceutical intermediates.

Building Block for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Serves as a foundational component for synthesizing various 2-(arylamino)nicotinic acid derivatives, a class of compounds known for their NSAID activity. Its reaction with aniline derivatives is a key step in producing compounds like flunixin and niflumic acid, making it a critical raw material for research and development in this therapeutic area.

Development of Novel Corrosion Inhibitors

The structural features of 2-chloronicotinic acid, particularly the presence of the carboxylic acid and the heteroaromatic ring, make its derivatives suitable candidates for corrosion inhibitors. This application is relevant for developing formulations to protect metal surfaces, where the electronic properties influenced by the chloro-substituent can be leveraged to enhance performance.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 Da

Monoisotopic Mass

156.9930561 Da

Heavy Atom Count

10

UNII

93G386213F

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 18 of 29 companies with hazard statement code(s):;
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2942-59-8

Wikipedia

2-chloronicotinic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 2-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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